

eCF506 Kinase Profiling Technical Support Center

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: eCF506

Cat. No.: B607266

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using **eCF506**, a potent and selective SRC family kinase (SFK) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of **eCF506**?

A1: **eCF506**, also known as NXP900, is a highly potent and selective inhibitor of SRC family kinases (SFKs), with subnanomolar IC₅₀ values against SRC and YES1.^{[1][2]} Its primary targets are YES1 and SRC kinase.^{[1][3]} Unlike many other SRC inhibitors that bind to the active conformation, **eCF506** uniquely locks SRC in its native, inactive "closed" conformation.^{[1][3][4][5]} This dual mechanism inhibits both the kinase's enzymatic activity and its scaffolding functions, preventing the formation of signaling complexes with partners like Focal Adhesion Kinase (FAK).^{[6][7]}

Q2: How selective is **eCF506** against other kinases?

A2: **eCF506** demonstrates exceptional selectivity across the kinome.^{[6][7]} Notably, it displays a greater than 950-fold difference in activity between its primary target SRC and the ABL kinase, a common off-target of other SRC inhibitors like dasatinib.^{[1][8]} Kinome profiling has shown that **eCF506** has low to no inhibition against the vast majority of other kinases tested.^{[4][7]}

Q3: What are the known off-target effects of **eCF506**?

A3: Due to its high selectivity, **eCF506** has minimal documented off-target effects at typical working concentrations. Its selectivity for SRC over ABL is a key feature, which is advantageous as ABL can act as a tumor suppressor in some contexts.[6] While all small molecule inhibitors have the potential for off-target interactions at high concentrations, the primary mechanism of action of **eCF506** at standard research concentrations is the potent and selective inhibition of SFKs.

Q4: In which cancer cell lines has **eCF506** shown anti-proliferative activity?

A4: **eCF506** has demonstrated potent anti-proliferative effects in a variety of cancer cell lines, including:

- Breast cancer cell lines (e.g., MCF7, MDA-MB-231).[1][6][8]
- Esophageal squamous cancer cell lines.[1]
- Cell lines resistant to ALK and EGFR inhibitors.[3]
- Colorectal cancer cell lines (e.g., LS174t).[9]

Troubleshooting Guide

Problem 1: I am not observing the expected inhibition of SRC phosphorylation.

- Possible Cause 1: Suboptimal inhibitor concentration.
 - Solution: **eCF506** inhibits SRC phosphorylation at low nanomolar levels, with complete inhibition often observed around 100 nM.[1][8] We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
- Possible Cause 2: Issues with antibody or western blotting technique.
 - Solution: Ensure the specificity and quality of your phospho-SRC (e.g., Y416) antibody. Run appropriate positive and negative controls to validate your western blotting protocol.
- Possible Cause 3: Cell line specific factors.

- Solution: The basal level of SRC activity can vary between cell lines. Confirm that your cell line of interest has detectable levels of active SRC.

Problem 2: My cells are showing unexpected toxicity or off-target effects.

- Possible Cause 1: Inhibitor concentration is too high.
 - Solution: While **eCF506** is highly selective, very high concentrations may lead to off-target effects.[\[10\]](#) Refer to the provided IC50 and GI50 data to use a concentration that is potent for SRC inhibition but minimizes the risk of off-target activity. Consider performing a toxicity assay to determine the cytotoxic concentration in your cell line.
- Possible Cause 2: Contamination of the compound.
 - Solution: Ensure the purity of your **eCF506** stock. If in doubt, obtain a new vial from a reputable supplier.
- Possible Cause 3: Off-target effects unrelated to kinase inhibition.
 - Solution: While less common for highly selective inhibitors, off-target toxicity can be a mechanism of action for some cancer drugs.[\[11\]](#) If you suspect this, consider validating the on-target effect by observing the downstream signaling of SRC, such as FAK phosphorylation.[\[1\]](#)

Problem 3: I am not observing the expected effect on cell migration or proliferation.

- Possible Cause 1: Insufficient treatment time.
 - Solution: The effects of **eCF506** on cell motility can be observed as early as 6 hours.[\[1\]](#)[\[8\]](#) For anti-proliferative effects, a longer treatment time (e.g., 72 hours) may be necessary.[\[9\]](#) Optimize the treatment duration for your specific assay.
- Possible Cause 2: Cell line is not dependent on SRC signaling for the observed phenotype.
 - Solution: The dependence on SRC for proliferation and migration can be cell-line specific. Confirm the role of SRC in your model system, for example, by using siRNA to knock down SRC and observing if the phenotype is recapitulated.

Data Presentation

Table 1: Kinase Inhibition Profile of **eCF506**

Kinase	IC50 (nM)	Notes
SRC	< 0.5	High potency.[1][8][12][13]
YES1	0.47	High potency.[3][5]
ABL	>475	>950-fold selectivity over SRC. [1][8]

Table 2: Anti-proliferative Activity of **eCF506** in Selected Cancer Cell Lines

Cell Line	Cancer Type	GI50 (nM)	Notes
NCI-H2228	ALK-sensitive	83	Potent inhibition.[3]
H2228-ALR1	Alectinib-resistant	5.8	Potent inhibition in resistant line.[3]
H2228-ALR2	Alectinib-resistant	16	Potent inhibition in resistant line.[3]
PC9	EGFR-sensitive	605	Moderate inhibition.[3]
PC9-OR1	Osimertinib-resistant	826	Moderate inhibition in resistant line.[3]

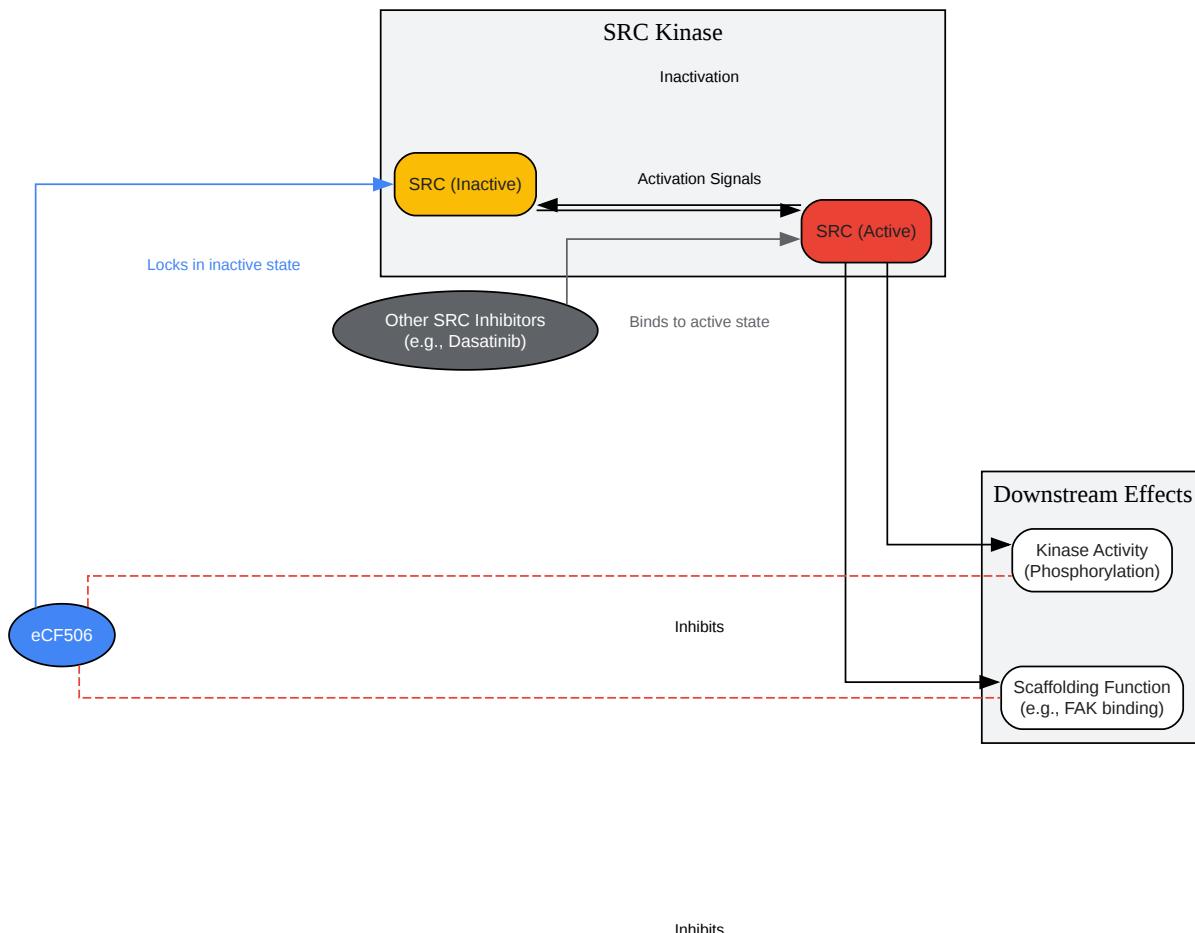
Experimental Protocols

1. Western Blotting for SRC and FAK Phosphorylation

- Cell Treatment: Plate cells and allow them to adhere overnight. Treat with desired concentrations of **eCF506** or vehicle control (e.g., DMSO) for the specified time (e.g., 1-24 hours).
- Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

- Protein Quantification: Determine protein concentration using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
- Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-SRC (Y416), total SRC, phospho-FAK (Y397), and total FAK overnight at 4°C. Use a loading control like GAPDH or β-actin.
- Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.

2. Cell Proliferation Assay (e.g., using ATP-based luminescence)


- Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the duration of the assay.
- Treatment: After 24 hours, treat cells with a serial dilution of **eCF506** or vehicle control.
- Incubation: Incubate the plate for a specified period (e.g., 72-120 hours).[3]
- Lysis and Luminescence Reading: Add a reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Read the luminescence on a plate reader.
- Data Analysis: Calculate the GI50 values by fitting the dose-response data to a non-linear regression curve.

3. Scratch-Wound Migration Assay

- Cell Seeding: Seed cells in a 24-well plate and grow to confluence.
- Scratch Creation: Create a uniform "scratch" in the cell monolayer using a sterile pipette tip.
- Treatment: Wash with PBS to remove dislodged cells and add media containing **eCF506** or vehicle control at the desired concentration (e.g., 10 nM).[8]


- Imaging: Image the scratch at time 0 and at subsequent time points (e.g., 6, 12, 24 hours) using an automated imaging system.[8]
- Analysis: Quantify the closure of the scratch over time to determine the effect on cell migration.

Visualizations

[Click to download full resolution via product page](#)

Caption: Mechanism of action of **eCF506** compared to other SRC inhibitors.

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for unexpected results with **eCF506**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. dundee.ac.uk [dundee.ac.uk]
- 3. aacrjournals.org [aacrjournals.org]
- 4. nuvectis.com [nuvectis.com]
- 5. ascopubs.org [ascopubs.org]
- 6. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. file.glpbio.com [file.glpbio.com]
- 9. Pathway profiling of a novel SRC inhibitor, AZD0424, in combination with MEK inhibitors | bioRxiv [biorxiv.org]
- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. selleck.co.jp [selleck.co.jp]
- To cite this document: BenchChem. [eCF506 Kinase Profiling Technical Support Center]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b607266#ecf506-off-target-effects-in-kinase-profiling\]](https://www.benchchem.com/product/b607266#ecf506-off-target-effects-in-kinase-profiling)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com